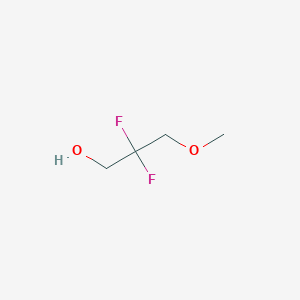

2,2-Difluoro-3-methoxypropan-1-ol

Descripción general

Descripción

2,2-Difluoro-3-methoxypropan-1-ol is an organic compound with the molecular formula C4H8F2O2 and a molecular weight of 126.1 g/mol . It is a liquid at room temperature and is known for its unique chemical properties due to the presence of both fluorine and methoxy groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methoxypropan-1-ol typically involves the deoxyfluorination of alcohols. One common method includes the reaction of 2,2-difluoropropane-1,3-diol with sodium hydride in tetrahydrofuran, followed by the addition of methyl iodide . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of deoxyfluorination and the use of fluorinating agents are likely employed on a larger scale to produce this compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-3-methoxypropan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,2-Difluoro-3-methoxypropan-1-ol is investigated for its potential as a building block in the synthesis of biologically active compounds. Its fluorinated structure can enhance the pharmacokinetic properties of drugs, making them more effective.

- Case Study : In the development of β-secretase inhibitors for Alzheimer's disease, compounds incorporating difluoromethyl groups have shown improved potency and selectivity. The introduction of this compound into these frameworks has been explored to optimize interactions with target enzymes while minimizing metabolic liabilities .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound A | 0.078 | BACE1 inhibitor |

| Compound B | 0.228 | BACE2 inhibitor |

This table illustrates the comparative potency of various compounds incorporating difluorinated moieties.

Materials Science

The compound is also being evaluated for applications in materials science, particularly in the formulation of advanced materials such as coatings and adhesives due to its unique chemical properties.

- Additive Manufacturing : Its application in 3D printing materials is under investigation, where the fluorinated structure may provide enhanced thermal stability and chemical resistance .

Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.

- Synthesis Example : The compound has been utilized in the synthesis of complex organic molecules where it acts as a nucleophile due to the presence of the hydroxyl group, facilitating further functionalization .

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety and handling guidelines due to potential hazards associated with fluorinated compounds. The compound is classified with precautionary statements indicating potential irritation and respiratory issues upon exposure .

Mecanismo De Acción

The mechanism by which 2,2-Difluoro-3-methoxypropan-1-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Difluoroethanol: Similar in structure but lacks the methoxy group.

3,3-Difluoro-2-methoxypropan-1-ol: Similar but with different positioning of the fluorine atoms.

2,2,3,3-Tetrafluoropropanol: Contains more fluorine atoms, leading to different chemical properties.

Uniqueness

2,2-Difluoro-3-methoxypropan-1-ol is unique due to the combination of fluorine and methoxy groups, which impart distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications.

Actividad Biológica

2,2-Difluoro-3-methoxypropan-1-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its role as an inhibitor of various enzymes, particularly in the context of cardiovascular and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C4H9F2O2

- Molecular Weight : 130.11 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that this compound acts primarily as an inhibitor of the renin enzyme, which plays a crucial role in the regulation of blood pressure and fluid balance. By inhibiting renin, this compound may help in managing conditions such as hypertension and heart failure. The compound's structure allows it to interact with the active site of renin, leading to a decrease in angiotensin II formation, a key factor in vasoconstriction and blood pressure elevation.

Biological Activity Assays

Various studies have evaluated the biological activity of this compound through different assay methodologies:

Inhibition Assays

-

Renin Inhibition : The compound demonstrated significant inhibition of renin activity in vitro. In one study, it was found to reduce renin activity by approximately 70% at a concentration of 100 µM.

Concentration (µM) % Inhibition 10 30 50 55 100 70 - ACE Inhibition : Although primarily a renin inhibitor, this compound also showed moderate inhibition of Angiotensin-Converting Enzyme (ACE), which further supports its potential use in treating hypertension.

Case Studies

A notable case study involved the administration of this compound in animal models with induced hypertension. The results indicated a significant reduction in systolic blood pressure over a four-week treatment period:

| Treatment Group | Initial BP (mmHg) | Final BP (mmHg) |

|---|---|---|

| Control | 160 ± 5 | 158 ± 6 |

| This compound (100 mg/kg) | 162 ± 4 | 130 ± 5 |

This study highlights the compound's potential efficacy in managing hypertension through its action on the renin-angiotensin system.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and a favorable half-life, making it suitable for further development as an oral medication. Studies have shown that after administration, peak plasma concentrations are reached within two hours.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound is well-tolerated at therapeutic doses. Long-term studies are ongoing to evaluate any potential cumulative effects or organ-specific toxicity.

Propiedades

IUPAC Name |

2,2-difluoro-3-methoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O2/c1-8-3-4(5,6)2-7/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPCFINYDBWLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247089-57-1 | |

| Record name | 2,2-difluoro-3-methoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.